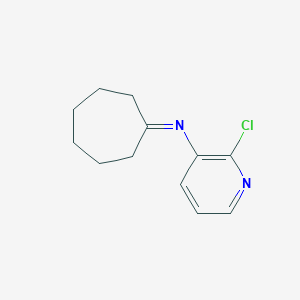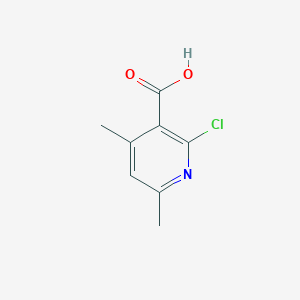
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is a chemical compound with the molecular formula C13H23NO4 . It appears as a white to almost white powder or crystalline substance .
Molecular Structure Analysis
The molecular weight of “1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is 257.326 Da . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the sources I found.Physical And Chemical Properties Analysis
“1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is a solid at 20 degrees Celsius . It has a melting point range of 131.0 to 135.0 degrees Celsius . The compound is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-1-amino-1-cycloheptanecarboxylic acid: is extensively used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, particularly in the synthesis of peptides. It protects the amine functionality from unwanted side reactions during peptide bond formation. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to create cyclic and conformationally restricted analogs of bioactive peptides. These analogs can have enhanced stability, selectivity, and potency compared to their linear counterparts. The cycloheptane ring provides a scaffold that mimics the secondary structure of peptides, which is crucial for their interaction with biological targets .
Drug Design
The structural rigidity imparted by the cycloheptane ring makes Boc-1-amino-1-cycloheptanecarboxylic acid a valuable building block in drug design. It is used to develop new drug candidates with improved pharmacokinetic properties, such as increased half-life and reduced degradation by proteases .
Bioconjugation
This compound finds application in bioconjugation techniques where it is used to link peptides to other molecules, such as fluorescent dyes, drugs, or polymers. The Boc group ensures that the amine remains protected until the final deprotection step, allowing for selective conjugation .
Biomaterials
In the field of biomaterials, Boc-1-amino-1-cycloheptanecarboxylic acid is used to modify the surface of materials to enhance biocompatibility or to introduce specific functional groups that can interact with biological systems .
Proteomics
Proteomics research benefits from the use of this compound in the preparation of stable isotope-labeled peptides. These peptides are essential for quantitative mass spectrometry-based proteomics, allowing for the accurate measurement of protein abundance in complex biological samples .
Enzyme Inhibition Studies
The unique structure of Boc-1-amino-1-cycloheptanecarboxylic acid enables its use in designing enzyme inhibitors. By mimicking the transition state or key residues of substrates, it can help in the development of potent enzyme inhibitors with therapeutic potential .
Chemical Biology
In chemical biology, this compound is used to explore the structure-activity relationships of bioactive molecules. By incorporating it into peptides or other small molecules, researchers can study how changes in structure affect biological activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYWYJWZJDMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363686 |
Source


|
| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid | |
CAS RN |
199330-56-8 |
Source


|
| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)

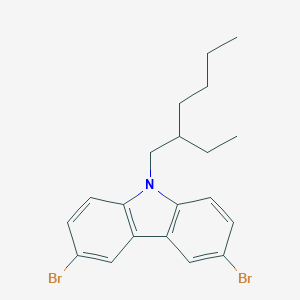
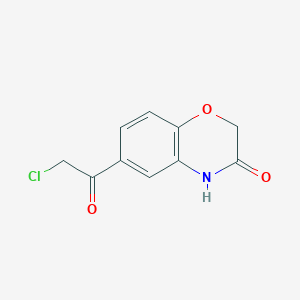
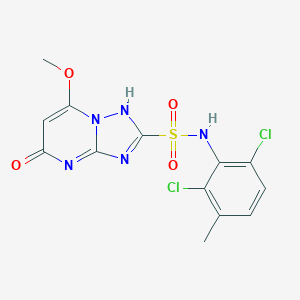
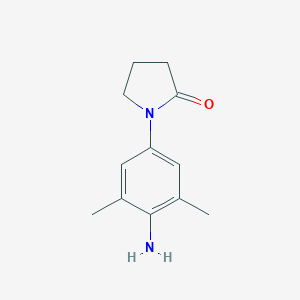

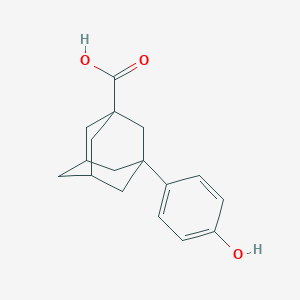
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
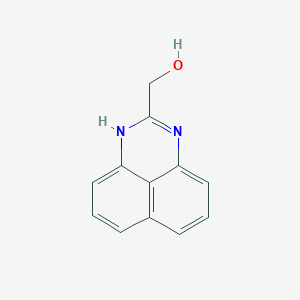
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
